molecular formula C17H14ClNO2S B1463220 Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate CAS No. 1182712-88-4

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate

Cat. No. B1463220
CAS RN: 1182712-88-4
M. Wt: 331.8 g/mol
InChI Key: SRWDCDNNYJLAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate, commonly known as ETC, is a compound of the indole-2-carboxylate family. It is a heterocyclic compound composed of a benzene ring and a five-membered thiazole ring, which are connected by a sulfur atom. ETC is used in a variety of scientific research applications, including drug discovery, drug design, and medicinal chemistry.

Scientific Research Applications

Medicine: Anticancer Properties

Indole derivatives, such as Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate, have been studied for their potential in treating cancer. The indole nucleus is a common structure found in many natural products and drugs, playing a significant role in cell biology. These compounds have shown promise in targeting cancer cells, microbes, and various disorders within the human body . Their ability to bind with high affinity to multiple receptors makes them valuable candidates for developing new therapeutic agents.

Pharmacology: Drug Development

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate’s pharmacological potential is significant, with studies highlighting its role in drug development. Its indole core is a prevalent moiety in many pharmacologically active compounds, and its modification could lead to new drugs with improved efficacy and reduced side effects for various diseases .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(13-5-3-4-6-14(13)19-15)22-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWDCDNNYJLAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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